molecular formula C18H16O4 B096572 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone CAS No. 17623-60-8

6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone

Cat. No. B096572
CAS RN: 17623-60-8
M. Wt: 296.3 g/mol
InChI Key: APHJPNXEBUUMKB-UHFFFAOYSA-N
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Description

6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone, also known as DMX, is a natural product that belongs to the xanthone family. It is found in various plants, including the roots of Securidaca longipedunculata, and has been reported to possess various biological activities.

Scientific Research Applications

Isolation and Structural Analysis

6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone has been isolated from various natural sources, particularly from the heartwood of Calophyllum species. Studies have identified and elucidated the structure of this compound and its derivatives, emphasizing its significance in natural product chemistry and phytochemistry. For instance, researchers isolated this compound from the heartwood of Calophyllum canum and Calophyllum scriblitifolium, alongside other structurally related xanthones, providing insights into the chemical diversity of these species (Carpenter, Locksley, & Scheinmann, 1969); (Jackson, Locksley, & Scheinmann, 1968).

Synthesis and Chemical Studies

The synthesis and chemical properties of 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone have been a subject of research. Studies have described methods for synthesizing this compound and related xanthones, which are crucial for understanding their chemical behavior and potential applications (Locksley, Quillinan, & Scheinmann, 1971). These syntheses contribute to the development of new pharmaceuticals and compounds with potential biological activity.

Biological Activities and Potential Applications

Research has also explored the biological activities of xanthones, including 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone. For example, studies have investigated the antibacterial and enzyme inhibitory activities of various xanthones, which can lead to the development of new therapeutic agents (Duangsrisai et al., 2014). These activities highlight the potential of xanthones as bioactive compounds in drug discovery.

Geographical Variation in Composition

Research has also focused on the geographical variation in the composition of xanthones in different species. For example, a study on Calophyllum inophyllum from various locations showed variations in the xanthone content, including 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone, which is significant for understanding the chemical ecology of these plants (Al-Jeboury & Locksley, 1971).

Chemotaxonomic Value

The presence of 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone and related compounds in various species has been used to discuss the chemotaxonomic value of xanthones. These studies contribute to the understanding of the evolutionary and ecological aspects of plant chemistry (Wu et al., 1998).

properties

CAS RN

17623-60-8

Product Name

6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1,5-dihydroxy-6-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C18H16O4/c1-10(2)6-7-11-8-9-12-17(21)15-13(19)4-3-5-14(15)22-18(12)16(11)20/h3-6,8-9,19-20H,7H2,1-2H3

InChI Key

APHJPNXEBUUMKB-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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